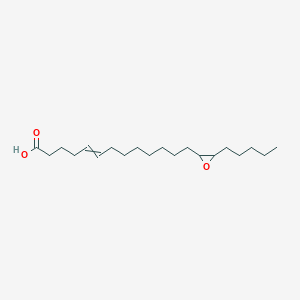
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
Overview
Description
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide is a metabolite of the anti-diabetic drug Repaglinide. This compound is of interest due to its potential biological activities and its role in the metabolism of Repaglinide. It is characterized by the presence of a carboxypentylamine group and the absence of the piperidyl group found in the parent compound.
Mechanism of Action
Target of Action
The primary target of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide is the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that promotes the uptake of glucose from the bloodstream into cells .
Mode of Action
This compound acts by binding to the β cells of the pancreas, stimulating them to release insulin . This increase in insulin levels promotes the uptake of glucose by cells, thereby reducing the concentration of glucose in the bloodstream .
Biochemical Pathways
The action of this compound affects the insulin signaling pathway. By stimulating the release of insulin, it enhances the activity of this pathway, promoting the transport of glucose into cells and its subsequent metabolism for energy production .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). It is orally bioavailable, with a bioavailability of 56% . It is extensively protein-bound (>98%) and is metabolized in the liver through oxidation and glucuronidation . The elimination half-life of this compound is approximately 1 hour, and it is primarily excreted in the feces (90%) and to a lesser extent in the urine (8%) .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in insulin levels and a decrease in blood glucose levels . At the cellular level, it promotes the uptake of glucose by cells, contributing to the regulation of blood glucose levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, exercise, and overall health status can affect the body’s response to this compound. For instance, a diet high in carbohydrates can increase blood glucose levels, potentially requiring a higher dose of the compound for effective blood glucose control . Similarly, exercise can enhance insulin sensitivity, potentially enhancing the efficacy of the compound . The compound’s stability can be affected by storage conditions, with optimal stability achieved when stored at -20°C .
Biochemical Analysis
Biochemical Properties
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide plays a significant role in biochemical reactions, particularly in the modulation of insulin secretion. It interacts with various enzymes and proteins, including ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells. By binding to these channels, the compound influences the release of insulin, thereby regulating blood glucose levels. Additionally, it may interact with other biomolecules involved in glucose metabolism, enhancing its therapeutic potential .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, it stimulates insulin secretion by closing K_ATP channels, leading to membrane depolarization and subsequent calcium influx. This process triggers the exocytosis of insulin-containing granules. Furthermore, the compound may influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall efficacy in managing diabetes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with K_ATP channels. By inhibiting these channels, it promotes the depolarization of the cell membrane, which is a crucial step in insulin secretion. Additionally, the compound may modulate enzyme activity and gene expression, further enhancing its therapeutic effects. These molecular interactions highlight the compound’s potential as a potent antidiabetic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stimulates insulin secretion without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including hypoglycemia and potential damage to pancreatic beta cells. These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to glucose metabolism. It interacts with enzymes such as glucokinase and hexokinase, influencing the phosphorylation of glucose and its subsequent utilization. Additionally, the compound may affect metabolic flux and metabolite levels, contributing to its overall efficacy in managing blood glucose levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by pancreatic beta cells through facilitated diffusion and is distributed within the cytoplasm. It may also interact with transporters involved in glucose uptake, enhancing its therapeutic effects. The localization and accumulation of the compound within target tissues are crucial for its efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within the cytoplasm of pancreatic beta cells. This localization is essential for its activity, as it allows the compound to interact with K_ATP channels and other biomolecules involved in insulin secretion. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, further influencing its function and efficacy .
Preparation Methods
The synthesis of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide involves several steps, starting from Repaglinide. The synthetic route typically includes the removal of the piperidyl group and the introduction of the carboxypentylamine group. The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Repaglinide.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to understand its role in the pharmacokinetics and pharmacodynamics of Repaglinide.
Industry: It is used in the development of analytical methods for quality control in pharmaceutical manufacturing.
Comparison with Similar Compounds
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide can be compared with other metabolites of Repaglinide, such as:
Repaglinide M1: Another metabolite with different structural modifications.
Repaglinide M2: A metabolite with similar modifications but different biological activities. The uniqueness of this compound lies in its specific structural features and its distinct role in the metabolism of Repaglinide.
Properties
IUPAC Name |
4-[2-[[1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMBGPVQRXZSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675819 | |
| Record name | 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874908-12-0 | |
| Record name | 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


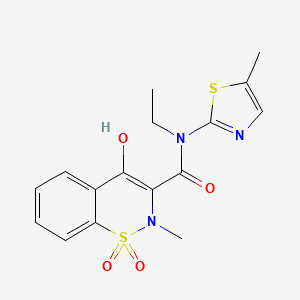

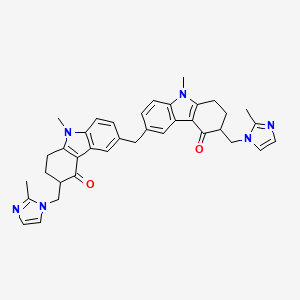

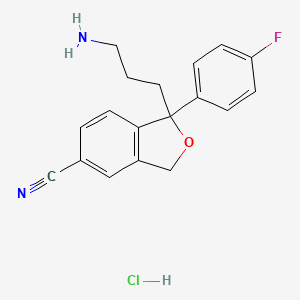
![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)
![benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate](/img/structure/B563744.png)
![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)

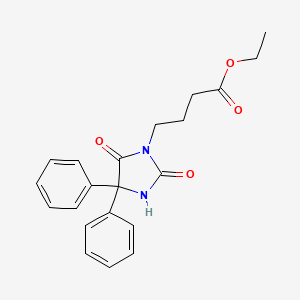
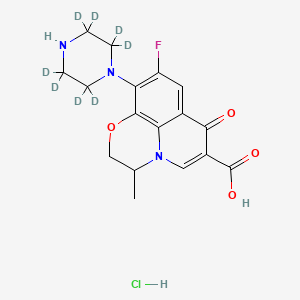
![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563754.png)
